indocyanine green

Vue d'ensemble

Description

Le Vert d'indocyanine est un colorant cyanine largement utilisé dans le diagnostic médical. Il a été développé pour la première fois par Kodak dans les années 1950 et approuvé par la Food and Drug Administration des États-Unis en 1959 . Ce composé est connu pour ses propriétés de fluorescence proche infrarouge, qui le rendent utile dans diverses techniques d'imagerie, notamment la détermination du débit cardiaque, l'évaluation de la fonction hépatique et l'angiographie ophtalmique .

Mécanisme D'action

Indocyanine Green (ICG)

, also known as Cardio-Green , is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used in medical diagnostics for various purposes . Here is a detailed analysis of its mechanism of action:

Target of Action

ICG primarily targets plasma proteins, especially albumin and some lipoproteins . It binds tightly to these proteins and becomes confined to the vascular system .

Mode of Action

Upon intravenous administration, ICG is taken up almost exclusively by the hepatic parenchymal cells . It undergoes no significant extrahepatic or enterohepatic circulation . The dye is secreted entirely into the bile . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile .

Biochemical Pathways

ICG affects the biochemical pathways related to hepatic function and liver blood flow . It serves as an indicator substance for photometric hepatic function diagnostics . When exposed to near-infrared (NIR) light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .

Pharmacokinetics

ICG has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile . Depending on liver performance, it is eliminated from the body with a half-life of about 3 to 4 minutes . The pharmacokinetic behavior of ICG can be described by a two-compartment open model .

Result of Action

The primary result of ICG’s action is the determination of cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It allows for imaging deeper patterns of circulation than fluorescein angiography .

Action Environment

The action, efficacy, and stability of ICG are influenced by environmental factors such as light exposure and temperature. When exposed to NIR light, ICG can produce ROS . The dye is stable under normal conditions, but it may degrade under intense light or heat .

Analyse Biochimique

Biochemical Properties

Indocyanine Green has unique biochemical properties that allow it to interact with various biomolecules. It has been found to interact with proteins and enzymes in the body, affecting their function and activity . The nature of these interactions is complex and depends on factors such as the concentration of this compound and the specific biomolecules involved .

Cellular Effects

This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Vert d'indocyanine est synthétisé en faisant réagir le 1,1,2-triméthyl-1H-benzo[e]indole avec la 1,4-butanesultone sans solvant pour produire du 4-(1,1,2-triméthyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. Ce composé intermédiaire est ensuite traité avec du N-phényl-N-((1E,3E,5E)-5-(phénylimino)penta-1,3-diényl)acétamide et de la triéthylamine dans l'éthanol, suivi d'une extraction dans l'éther et d'une conversion en sel d'iodure de sodium dans un solvant alcoolique .

Méthodes de production industrielle : Dans les milieux industriels, le Vert d'indocyanine est généralement produit sous forme de poudre lyophilisée stérile. Le composé est dissous dans divers solvants, l'iodure de sodium étant souvent ajouté pour garantir une meilleure solubilité .

Analyse Des Réactions Chimiques

Types de réactions : Le Vert d'indocyanine subit principalement des réactions photochimiques en raison de ses propriétés fluorescentes. Il peut produire des espèces réactives de l'oxygène lorsqu'il est exposé à la lumière proche infrarouge, ce qui est utile dans la thérapie photodynamique .

Réactifs et conditions courants : Le composé est stable dans le plasma et le sang total, ce qui le rend adapté à diverses applications diagnostiques. Il est souvent utilisé en conjonction avec des sources lumineuses proche infrarouge pour activer ses propriétés fluorescentes .

Principaux produits formés : Les principaux produits formés par les réactions photochimiques du Vert d'indocyanine sont des espèces réactives de l'oxygène, qui peuvent tuer les cellules cancéreuses et les bactéries pathogènes .

4. Applications de la recherche scientifique

Le Vert d'indocyanine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme colorant fluorescent dans diverses techniques analytiques.

Biologie : Employé en bio-imagerie et en diagnostic de maladies en raison de sa fluorescence proche infrarouge.

Médecine : Utilisé dans la détermination du débit cardiaque, l'évaluation de la fonction hépatique et l'angiographie ophtalmique.

5. Mécanisme d'action

Le Vert d'indocyanine se lie fortement aux protéines plasmatiques et est confiné au système vasculaire. Il est capté du plasma presque exclusivement par les cellules parenchymateuses hépatiques et est sécrété entièrement dans la bile . Lorsqu'il est exposé à la lumière proche infrarouge, il produit des espèces réactives de l'oxygène, qui peuvent tuer les cellules cancéreuses et les bactéries pathogènes . Cela en fait un outil précieux en thérapie photodynamique et dans d'autres applications médicales.

Composés similaires :

Fluorescéine : Un autre colorant fluorescent utilisé dans le diagnostic médical, notamment en angiographie ophtalmique.

Bleu de méthylène : Utilisé dans diverses applications diagnostiques et thérapeutiques, notamment comme colorant dans les interventions chirurgicales.

Unicité du Vert d'indocyanine : Le Vert d'indocyanine est unique en raison de ses propriétés de fluorescence proche infrarouge, qui permettent une pénétration tissulaire plus profonde et de meilleures capacités d'imagerie par rapport à d'autres colorants comme la fluorescéine . Sa capacité à produire des espèces réactives de l'oxygène sous lumière proche infrarouge le rend également particulièrement utile en thérapie photodynamique .

Applications De Recherche Scientifique

Indocyanine Green has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye in various analytical techniques.

Biology: Employed in bioimaging and disease diagnosis due to its near-infrared fluorescence.

Medicine: Utilized in cardiac output determination, hepatic function evaluation, and ophthalmic angiography.

Comparaison Avec Des Composés Similaires

Fluorescein: Another fluorescent dye used in medical diagnostics, particularly in ophthalmic angiography.

Methylene Blue: Used in various diagnostic and therapeutic applications, including as a dye in surgical procedures.

Uniqueness of Indocyanine Green: this compound is unique due to its near-infrared fluorescence properties, which allow for deeper tissue penetration and better imaging capabilities compared to other dyes like fluorescein . Its ability to produce reactive oxygen species under near-infrared light also makes it particularly useful in photodynamic therapy .

Propriétés

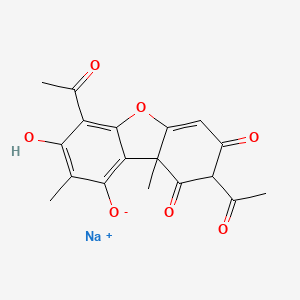

IUPAC Name |

sodium;4-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFVSTNWEDAEEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H47N2NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)

![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)